2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization . The piperidine ring can be introduced via nucleophilic substitution reactions, and the benzothiazole ring is often synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes . These interactions make the compound a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with a piperidine and oxadiazole moiety.
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H18N4OS/c1-2-4-14-13(3-1)18-17(23-14)21-9-7-12(8-10-21)16-20-19-15(22-16)11-5-6-11/h1-4,11-12H,5-10H2 |
InChI Key |
KBOKEDCSRQWKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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